Dersalazine, also known as Dersalazine sodium, is a novel chemical entity that has emerged as a promising therapeutic agent, particularly in the treatment of inflammatory bowel diseases. It is classified as an anti-inflammatory compound formed by the combination of a potent platelet-activating factor antagonist (UR-12715) and 5-aminosalicylic acid, linked through an azo bond. This unique structure allows it to exert specific pharmacological effects, particularly in conditions such as ulcerative colitis and Crohn's disease .
The synthesis of dersalazine sodium involves several critical steps:
Dersalazine has a complex molecular structure characterized by its azo linkage between two pharmacologically active components. The molecular formula is with a sodium salt form being prevalent in therapeutic applications.
Dersalazine sodium participates in various chemical reactions that can modify its functional properties:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The mechanism of action for dersalazine sodium primarily involves:
Dersalazine exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and bioavailability in therapeutic applications.
Dersalazine has significant applications in medical science:
Dersalazine sodium exemplifies a novel approach to managing chronic inflammatory diseases through targeted action at molecular pathways involved in inflammation. Its ongoing research continues to uncover additional therapeutic potentials beyond its current applications.
Dersalazine sodium is a therapeutically engineered hybrid molecule comprising two pharmacologically active components: 5-aminosalicylic acid (mesalazine) and UR-12715 (a platelet-activating factor antagonist), connected via an azo bond (–N=N–). This structural configuration is designed for targeted colonic delivery, where gut microbiota enzymatically cleave the azo bond to release both active moieties simultaneously. The molecular architecture positions UR-12715 not merely as an inert carrier but as an active component, distinguishing dersalazine from conventional aminosalicylates where carrier molecules typically lack therapeutic activity [9].
Computational analyses, including molecular dynamics simulations, indicate that the azo linkage imposes specific conformational constraints that influence molecular flexibility and electronic distribution. These features potentially enhance stability during gastrointestinal transit while allowing site-specific release in the colon. The hybrid structure maintains planar characteristics around the azo bond, facilitating electron delocalization that contributes to the molecule's stability under acidic conditions but renders it susceptible to reductive cleavage by azoreductases produced by colonic bacteria [2] [9].
Table 1: Structural Components of Dersalazine Sodium
Structural Element | Component | Functional Role | Release Mechanism |
---|---|---|---|
Left moiety | UR-12715 | PAF antagonist | Bacterial azo-reduction |
Bridge | Azo bond (-N=N-) | Colon-specific targeting | pH-sensitive cleavage |
Right moiety | 5-Aminosalicylic acid | Anti-inflammatory agent | Reductive dissociation |
The synthesis of dersalazine employs classical diazotization-coupling reactions, initiating with the diazotization of 5-aminosalicylic acid under acidic conditions (HCl/NaNO₂, 0–5°C) to form the corresponding diazonium salt. This unstable intermediate undergoes immediate coupling with UR-12715 in a carefully pH-controlled environment (pH 8–9) to yield the azo-linked product. Critical parameters governing reaction efficiency include:
Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is essential to detect intermediates and impurities. The crude product typically undergoes purification through crystallization from ethanol-water mixtures, yielding dersalazine sodium as a crystalline solid. Despite its effectiveness, this batch process faces scalability challenges including thermal management difficulties and variable impurity profiles between production lots [4].
To overcome batch synthesis limitations, continuous flow methodologies have been adapted for dersalazine production. This approach offers enhanced control over critical reaction parameters through:
In optimized continuous systems, diazotization occurs in a first reactor module (5°C, 2 min residence time), with the effluent directly introduced into a coupling module containing UR-12715 in alkaline buffer (pH 8.5, 10 min residence time, 25°C). This configuration achieves yields exceeding 85% with impurity levels below 0.5%, significantly outperforming batch processes. Model-predictive control algorithms further enhance robustness by dynamically adjusting flow rates and temperatures in response to real-time analytical data, demonstrating a 92% reduction in out-of-specification material compared to conventional batch synthesis [3] [7].
Dersalazine stability exhibits pronounced pH dependence across physiological environments:
Forced degradation studies using thermal stress (40–60°C), oxidative conditions (3% H₂O₂), and photolytic exposure (ICH Q1B) reveal that dersalazine is particularly susceptible to photodegradation, with up to 40% decomposition after 24 hours under UV light (300–400 nm). This photolability necessitates light-protective packaging for pharmaceutical formulations. In solution states, the molecule demonstrates optimal stability at pH 5.0–6.0, with degradation kinetics following first-order behavior outside this range [1] [8].
Table 2: Stability Profile of Dersalazine Under Various Conditions
Stress Condition | Test Parameters | Degradation Products | Degradation Rate |
---|---|---|---|
Acidic hydrolysis | 0.1M HCl, 70°C | UR-12715, 5-ASA | 15%/hour |
Oxidative stress | 3% H₂O₂, room temperature | Sulfoxide derivatives | 8%/hour |
Photolysis | UV 300-400nm, 24h | Azoxy compounds, quinones | 40%/24 hours |
Thermal stress | 60°C, dry state | No significant degradation | <2%/month |
Dersalazine sodium exhibits pH-dependent solubility profiles critical to its pharmacokinetic behavior:
Partition coefficient studies using the shake-flask method (n-octanol/water system) demonstrate dersalazine's amphiphilic character:
The molecule's dissolution rate in biorelevant media shows buffer-capacity dependence, with flux increasing 3.2-fold when phosphate buffer concentration increases from 0.01M to 0.1M at pH 7.4. This behavior suggests surface pH modification during dissolution, a phenomenon mitigated when formulated with viscosity-enhancing polymers like Carbopol 974P. Such polymers reduce dissolution rate sensitivity to buffer concentration by 65%, potentially through gel-layer formation and molecular interactions that modulate ionization at the solid-liquid interface [4] [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7